molecular formula C20H15FN4O2S B2693985 N'-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 895783-89-8

N'-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2693985
CAS No.: 895783-89-8
M. Wt: 394.42
InChI Key: HFLZXVMRYLUBBD-UHFFFAOYSA-N
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Description

The compound N'-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide features a central ethanediamide backbone linking two critical moieties: a 2-cyanophenyl group and a thiazole ring substituted with a 3-fluorophenyl group. The 2-cyanophenyl substituent introduces strong electron-withdrawing effects, and the 3-fluorophenyl group on the thiazole modulates steric and electronic properties.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c21-15-6-3-5-13(10-15)20-24-16(12-28-20)8-9-23-18(26)19(27)25-17-7-2-1-4-14(17)11-22/h1-7,10,12H,8-9H2,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLZXVMRYLUBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thiazole ring through a Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as the cyano group, into other functional groups like amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

N’-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N’-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The thiazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

N~1~-(3-acetamidophenyl)-N~2~-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide ()
  • Key Differences: Substituents: The acetamidophenyl group (3-position) replaces the 2-cyanophenyl group in the target compound. Thiazole substitution: The fluorophenyl group is at the 4-position of the thiazole ring vs. 3-position in the target.
  • Implications: The acetamido group (-NHCOCH₃) may enhance solubility compared to the electron-deficient cyano group (-CN).
G571-0332: N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide ()
  • Key Differences: Substituents: A 3-fluorophenyl group replaces the 2-cyanophenyl in the target. Thiazole substitution: Fluorine is at the 4-position on the phenyl ring attached to the thiazole.
  • Implications: The absence of the cyano group reduces electron-withdrawing effects, possibly lowering reactivity or altering metabolic stability. Dual fluorophenyl groups may increase lipophilicity, influencing membrane permeability.

Pharmacological Analogues

Mirabegron (MBG): 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide ()
  • Key Differences: Backbone: MBG uses an acetamide linker instead of ethanediamide. Substituents: A hydroxy-phenylethyl group and amino-thiazole replace the cyanophenyl and fluorophenyl-thiazole in the target.
  • Implications: MBG’s β3-adrenergic receptor agonism is linked to its hydroxy-phenylethyl moiety. The target’s ethanediamide and cyanophenyl may redirect activity toward other targets. The ethanediamide’s dual amide groups could enhance hydrogen bonding compared to MBG’s single acetamide.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Key Differences: Backbone: Acetamide vs. ethanediamide. Substituents: Dichlorophenyl (electron-withdrawing Cl) vs. cyanophenyl and fluorophenyl.
  • Implications: Dichlorophenyl’s larger steric bulk and stronger electron-withdrawing effects may reduce solubility compared to the target’s cyanophenyl. Structural studies show dichlorophenyl-thiazole acetamides form hydrogen-bonded dimers, a feature the target’s ethanediamide may amplify .

Electronic and Steric Properties

Compound Thiazole Substituent Phenyl Substituent Backbone Key Electronic Effects
Target Compound 3-fluorophenyl 2-cyanophenyl Ethanediamide Strong electron-withdrawing (-CN, -F)
N~1~-(3-acetamidophenyl)-... (Ev. 8) 4-fluorophenyl 3-acetamidophenyl Ethanediamide Moderate electron-withdrawing (-F, -NHCOCH₃)
G571-0332 (Ev. 11) 4-fluorophenyl 3-fluorophenyl Ethanediamide Dual -F (electron-withdrawing, lipophilic)
MBG (Ev. 7) Amino-thiazole Hydroxy-phenylethyl Acetamide Electron-donating (-OH, -NH₂)
  • Solubility: The cyano group in the target may reduce solubility compared to acetamido or hydroxy groups but improve it relative to dichlorophenyl.

Biological Activity

N'-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 2 cyanophenyl N 2 2 3 fluorophenyl 1 3 thiazol 4 yl ethyl}ethanediamide}

Key Features:

  • Functional Groups: The presence of a cyano group and a fluorophenyl moiety enhances its reactivity and interaction with biological targets.
  • Thiazole Ring: This component is known for its role in various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano and fluorophenyl groups can modulate enzyme or receptor activity, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions may lead to the inhibition of critical biological pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation or inflammation.
  • DNA Interaction: Similar compounds have shown the ability to bind to DNA, affecting transcription and replication processes.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds with similar structures. For instance, newly synthesized derivatives containing thiazole rings have demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM) Assay Type
A5496.26 ± 0.332D Assay
HCC82720.46 ± 8.633D Assay
NCI-H35816.00 ± 9.383D Assay

These results indicate that the compound may exhibit higher efficacy in two-dimensional cultures compared to three-dimensional models, a common trend observed in antitumor drug evaluations .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar thiazole derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

Bacteria Activity
Staphylococcus aureusEffective
Escherichia coliModerate

Such findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Case Studies

  • Antitumor Evaluation : A study involving various thiazole derivatives showed that compounds similar to this compound were effective in inhibiting tumor cell proliferation via apoptosis pathways .
  • Antimicrobial Testing : In vitro tests demonstrated that thiazole-containing compounds exhibited selective antibacterial activity against common pathogens such as E. coli and S. aureus, indicating their potential as therapeutic agents in infectious diseases .

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